molecular formula C12H21NO3 B14376895 2-(2-Methyl-2-nitropropyl)cyclooctan-1-one CAS No. 89718-59-2

2-(2-Methyl-2-nitropropyl)cyclooctan-1-one

Cat. No.: B14376895
CAS No.: 89718-59-2
M. Wt: 227.30 g/mol
InChI Key: XRNUDBLBIVESNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-2-nitropropyl)cyclooctan-1-one is an organic compound with the molecular formula C12H21NO3 It is a cyclooctane derivative with a nitro group and a methyl group attached to the second carbon of the propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2-nitropropyl)cyclooctan-1-one typically involves the nitration of 2-methyl-2-propylcyclooctan-1-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2-nitropropyl)cyclooctan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Scientific Research Applications

2-(2-Methyl-2-nitropropyl)cyclooctan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2-nitropropyl)cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-2-nitropropyl)cyclooctan-1-one is unique due to its specific combination of a cyclooctane ring with a nitro and methyl group on the propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

89718-59-2

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

2-(2-methyl-2-nitropropyl)cyclooctan-1-one

InChI

InChI=1S/C12H21NO3/c1-12(2,13(15)16)9-10-7-5-3-4-6-8-11(10)14/h10H,3-9H2,1-2H3

InChI Key

XRNUDBLBIVESNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCCCCC1=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.